molecular formula C9H10ClN5O2 B11932974 1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine

1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine

Cat. No.: B11932974
M. Wt: 255.66 g/mol
InChI Key: OHCQTBUVYSBIEL-UHFFFAOYSA-N
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Description

Confidorsl is a systemic insecticide belonging to the class of neonicotinoid insecticides. It is primarily used for controlling a wide range of insect pests in various crops. The active ingredient in Confidorsl is imidacloprid, which acts on the central nervous system of insects, causing paralysis and eventual death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidacloprid, the active ingredient in Confidorsl, involves several steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and ethylenediamine.

    Formation of Intermediate: The reaction of 2-chloropyridine with ethylenediamine forms an intermediate compound.

    Nitration: The intermediate is then nitrated to introduce the nitro group.

    Cyclization: The nitrated intermediate undergoes cyclization to form the imidazolidine ring.

    Final Product:

Industrial Production Methods

Industrial production of imidacloprid involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and effectiveness of the final product .

Chemical Reactions Analysis

Types of Reactions

Imidacloprid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of imidacloprid, which may have different levels of insecticidal activity .

Scientific Research Applications

Confidorsl has a wide range of scientific research applications:

Mechanism of Action

Imidacloprid, the active ingredient in Confidorsl, acts on the nicotinic acetylcholine receptors in the central nervous system of insects. It binds to these receptors, causing a blockage of the nicotinergic neuronal pathway. This prevents acetylcholine from transmitting impulses between nerves, leading to paralysis and death of the insect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Confidorsl (imidacloprid) is unique due to its high systemic activity, broad-spectrum efficacy, and long-lasting residual effect. It is highly effective at low application rates and provides rapid control of insect pests .

Properties

Molecular Formula

C9H10ClN5O2

Molecular Weight

255.66 g/mol

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-3-nitroimidazolidin-2-imine

InChI

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-13-3-4-14(9(13)11)15(16)17/h1-2,5,11H,3-4,6H2

InChI Key

OHCQTBUVYSBIEL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N)N1CC2=CN=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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